molecular formula C19H23IN2O3 B5057199 1-(2,3-Dimethylbenzimidazol-3-ium-1-yl)-3-(4-methoxyphenoxy)propan-2-ol;iodide

1-(2,3-Dimethylbenzimidazol-3-ium-1-yl)-3-(4-methoxyphenoxy)propan-2-ol;iodide

Cat. No.: B5057199
M. Wt: 454.3 g/mol
InChI Key: XDEDRGQCAAZIRT-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,3-Dimethylbenzimidazol-3-ium-1-yl)-3-(4-methoxyphenoxy)propan-2-ol;iodide is a complex organic compound that features a benzimidazole core substituted with dimethyl groups and a methoxyphenoxypropanol side chain The iodide ion serves as the counterion to balance the charge of the benzimidazolium cation

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-Dimethylbenzimidazol-3-ium-1-yl)-3-(4-methoxyphenoxy)propan-2-ol;iodide typically involves the following steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.

    Substitution with Dimethyl Groups:

    Attachment of the Methoxyphenoxypropanol Side Chain: This step involves the nucleophilic substitution reaction between the benzimidazole derivative and 4-methoxyphenoxypropanol under basic conditions.

    Formation of the Iodide Salt: The final step involves the quaternization of the benzimidazole nitrogen with an alkyl iodide to form the benzimidazolium iodide salt.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-Dimethylbenzimidazol-3-ium-1-yl)-3-(4-methoxyphenoxy)propan-2-ol;iodide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the benzimidazole core or the methoxyphenoxypropanol side chain.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Alkyl halides, nucleophiles, and electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of partially or fully reduced benzimidazole derivatives.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 1-(2,3-Dimethylbenzimidazol-3-ium-1-yl)-3-(4-methoxyphenoxy)propan-2-ol;iodide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The pathways involved would vary based on the biological context and the specific targets.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: Compounds with similar benzimidazole cores but different substituents.

    Phenoxypropanol Derivatives: Compounds with similar phenoxypropanol side chains but different core structures.

Uniqueness

1-(2,3-Dimethylbenzimidazol-3-ium-1-yl)-3-(4-methoxyphenoxy)propan-2-ol;iodide is unique due to its specific combination of functional groups and structural features, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

1-(2,3-dimethylbenzimidazol-3-ium-1-yl)-3-(4-methoxyphenoxy)propan-2-ol;iodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N2O3.HI/c1-14-20(2)18-6-4-5-7-19(18)21(14)12-15(22)13-24-17-10-8-16(23-3)9-11-17;/h4-11,15,22H,12-13H2,1-3H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDEDRGQCAAZIRT-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=[N+](C2=CC=CC=C2N1CC(COC3=CC=C(C=C3)OC)O)C.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23IN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.